ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate
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Overview
Description
Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is substituted with a nitro group and a methyl group, and it is attached to a benzene ring that is further substituted with an ethyl ester group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
It is known that the1,2,3-triazole moiety in the compound actively contributes to binding to the active site of enzymes .
Mode of Action
The mode of action of this compound is likely related to the 1,2,3-triazole ring . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
Compounds containing the1,2,3-triazole ring are known to have diverse biological activities . They can affect a wide range of biochemical pathways, leading to various downstream effects.
Result of Action
Compounds containing the1,2,3-triazole ring are known to have diverse biological activities . These can range from antiviral, anti-inflammatory, and anticancer activities to anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of automated systems for precise control of reaction parameters and purification processes like crystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives. Common reagents for this reaction include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives.
Hydrolysis: 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzoic acid.
Scientific Research Applications
Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Potential applications in drug development. The compound’s ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Ethyl 4-(5-methyl-4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate can be compared with other triazole derivatives, such as:
Ethyl 4-(4-nitro-1H-1,2,3-triazol-1-yl)benzenecarboxylate: Similar structure but lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzenecarboxylate:
Ethyl 4-(5-methyl-4-amino-1H-1,2,3-triazol-1-yl)benzenecarboxylate: Contains an amino group instead of a nitro group, which can lead to different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-(5-methyl-4-nitrotriazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-6-10(7-5-9)15-8(2)11(13-14-15)16(18)19/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZJFWBNLEZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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